Lenalidomide-CO-PEG2-C2-azide
Description
Lenalidomide-CO-PEG2-C2-azide is a synthetic compound derived from lenalidomide, a clinically approved immunomodulatory drug (IMiD) with potent anti-inflammatory and anticancer properties . The compound features a lenalidomide core linked to a polyethylene glycol (PEG2) spacer and a terminal azide group. The PEG2 spacer enhances solubility and provides flexibility for conjugation, while the azide group enables "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for targeted protein degradation applications, such as proteolysis-targeting chimeras (PROTACs) .
Structurally, the "CO" denotes a carbonyl group connecting the lenalidomide moiety to the PEG2 chain, and the "C2-azide" specifies a two-carbon spacer terminating in an azide. This design optimizes the compound for use in bifunctional degraders, where the lenalidomide component recruits cereblon (CRBN), an E3 ubiquitin ligase, to facilitate ubiquitination and subsequent proteasomal degradation of target proteins .
Properties
Molecular Formula |
C20H24N6O6 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C20H24N6O6/c21-25-22-7-9-32-11-10-31-8-6-18(28)23-15-3-1-2-13-14(15)12-26(20(13)30)16-4-5-17(27)24-19(16)29/h1-3,16H,4-12H2,(H,23,28)(H,24,27,29) |
InChI Key |
CITBEQJSZBIQAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG2-C2-azide involves several steps:
Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Hydrogenation: The hydrogenation of the intermediate compound to produce lenalidomide.
Functionalization: The functionalization of lenalidomide with a PEG2 linker and a terminal azide group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-CO-PEG2-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The nitro group in the intermediate compounds can be reduced to amines.
Hydrogenation: The reduction of double bonds in the presence of hydrogen and a catalyst.
Common Reagents and Conditions
Bromine and Acetic Acid: Used in the bromination step.
Potassium Carbonate and DMF: Used in the condensation step.
Hydrogen and Palladium Catalyst: Used in the hydrogenation step.
Major Products
The major products formed from these reactions include lenalidomide and its functionalized derivatives, such as this compound .
Scientific Research Applications
Lenalidomide-CO-PEG2-C2-azide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various cancers and hematologic malignancies.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Lenalidomide-CO-PEG2-C2-azide exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins, such as IKZF1 and IKZF3 . The PEG2 linker and terminal azide group facilitate the conjugation of the compound to other molecules, enhancing its versatility in research applications .
Comparison with Similar Compounds
Key Observations:
Parent Drug Specificity :
- Lenalidomide derivatives exhibit distinct CRBN-binding affinities compared to pomalidomide or thalidomide analogs. Pomalidomide-PEG2-C2-azide (MW 430.41) may offer stronger CRBN engagement due to pomalidomide’s higher potency .
- Thalidomide-based compounds (e.g., Thalidomide-NH-PEG2-COOH) are less potent IMiDs but retain utility in conjugation strategies requiring carboxyl groups .
PEG Length and Flexibility: PEG2 balances solubility and steric accessibility, whereas PEG6 (Lenalidomide-CO-PEG6-C2-azide) provides extended reach for degrading large protein complexes .
Functional Group Versatility :
- Azide-terminated compounds enable modular conjugation via click chemistry, while carboxyl-terminated derivatives (e.g., Thalidomide-NH-PEG2-COOH) require alternative coupling strategies .
Pharmacokinetic and Stability Considerations
- Solubility: PEGylation generally enhances aqueous solubility. PEG2 derivatives like this compound are more soluble than non-PEGylated lenalidomide but less than PEG6 analogs due to shorter chain length .
- Stability : The azide group is stable under refrigerated conditions (2–8°C), as seen in Lenalidomide-acetamido-O-PEG3-C2-azide, which has a 12-month shelf life when stored refrigerated .
- Bioavailability : Shorter PEG chains (PEG1-2) may improve cell membrane permeability compared to longer PEGs, making this compound advantageous for intracellular targeting .
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